N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted with a propionyl group at the 1-position, a sulfamoyl bridge at the 6-position, and a 3-methylphenylacetamide moiety.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(26)24-11-5-6-16-13-18(7-9-19(16)24)23-29(27,28)20-10-8-17(12-14(20)2)22-15(3)25/h7-10,12-13,23H,4-6,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXNFHJJUUILRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Sulfamoyl Group: This step involves the reaction of the tetrahydroquinoline derivative with a sulfonamide reagent under basic conditions.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that incorporates a sulfonamide structure, which is known for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential to modulate various biological pathways. The presence of the tetrahydroquinoline moiety further enhances its pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.5 g/mol
- CAS Number : 941986-55-6
- Structure : The compound features a sulfonamide group attached to a phenyl ring and a tetrahydroquinoline derivative, which may influence its interaction with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating various diseases.
- Receptor Modulation : The compound may interact with specific receptors within cellular pathways, influencing signal transduction processes and cellular responses.
In Vivo Studies
- Cytotoxicity : Some studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines.
| Study | Cell Line | Effect |
|---|---|---|
| Tetrahydroquinoline Derivative | HeLa | Induces Apoptosis |
| Tetrahydroquinoline Analog | MCF-7 | Cytotoxicity |
Case Studies
-
Case Study on Related Compounds :
- A study involving tetrahydroquinoline derivatives showed significant anti-cancer activity in vitro against various cancer cell lines, suggesting potential therapeutic applications for compounds with similar structures.
-
Clinical Implications :
- Given the structural similarities to known sulfonamide drugs, this compound could be explored for potential use in treating infections or inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
